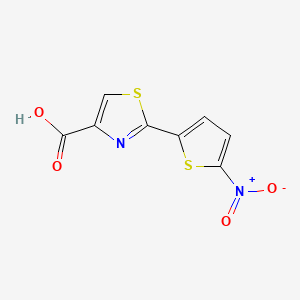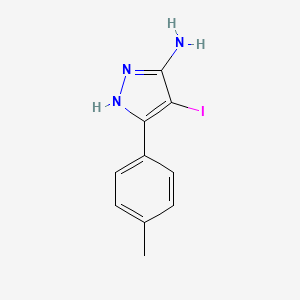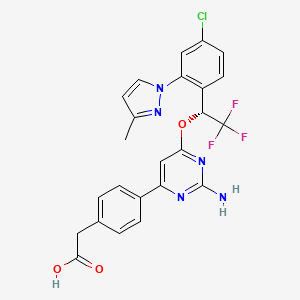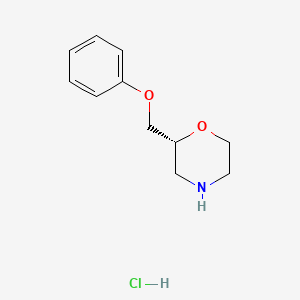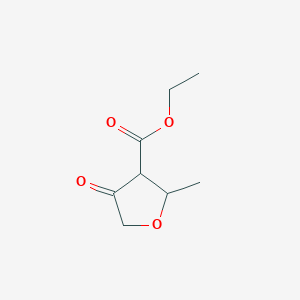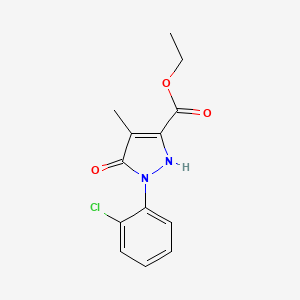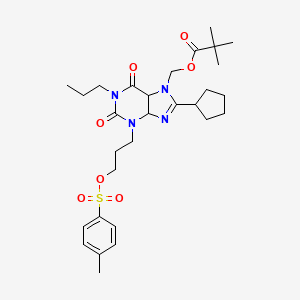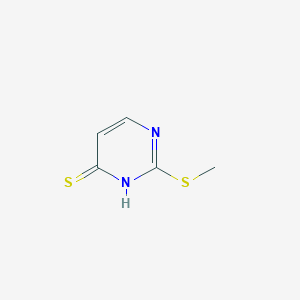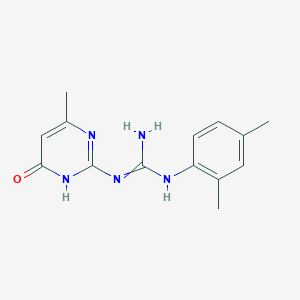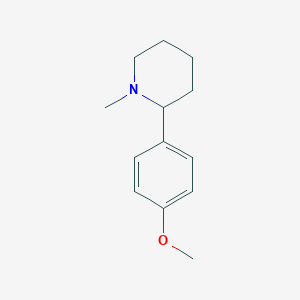
5-((tert-Butoxycarbonyl)amino)-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((tert-Butoxycarbonyl)amino)-1H-pyrrole-2-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group on a pyrrole ring. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is commonly used to protect amines during chemical reactions, preventing unwanted side reactions and allowing for selective deprotection under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((tert-Butoxycarbonyl)amino)-1H-pyrrole-2-carboxylic acid typically involves the protection of the amino group on the pyrrole ring with the Boc group. This can be achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the product is purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of Boc-protected amino acids, including this compound, often involves large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and the product is typically isolated and purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 5-((tert-Butoxycarbonyl)amino)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Coupling Reactions: The compound can participate in peptide coupling reactions, where the carboxylic acid group reacts with an amine to form an amide bond.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and methanol are commonly used for Boc deprotection.
Coupling Reactions: Common reagents include carbodiimides (e.g., EDC, DCC) and coupling additives such as HOBt or HOAt.
Major Products:
Deprotection: The major product is the free amine after removal of the Boc group.
Coupling Reactions: The major products are peptides or other amide-containing compounds.
Scientific Research Applications
5-((tert-Butoxycarbonyl)amino)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-1H-pyrrole-2-carboxylic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions . This selective protection and deprotection mechanism is crucial in the synthesis of complex molecules, including peptides and pharmaceuticals .
Comparison with Similar Compounds
N-Boc-glycine: Another Boc-protected amino acid used in peptide synthesis.
N-Boc-alanine: Similar to 5-((tert-Butoxycarbonyl)amino)-1H-pyrrole-2-carboxylic acid, but with an alanine backbone.
N-Boc-phenylalanine: A Boc-protected amino acid with a phenylalanine backbone, used in the synthesis of peptides and other bioactive molecules.
Uniqueness: this compound is unique due to its pyrrole backbone, which imparts different chemical properties compared to other Boc-protected amino acids. The pyrrole ring can participate in additional types of reactions, such as electrophilic aromatic substitution, making it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C10H14N2O4 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)12-7-5-4-6(11-7)8(13)14/h4-5,11H,1-3H3,(H,12,15)(H,13,14) |
InChI Key |
HHGIJXGRHHGMPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole](/img/structure/B11771536.png)
